molecular formula C13H19Cl2NO B1426513 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-65-9

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426513
CAS RN: 1219957-65-9
M. Wt: 276.2 g/mol
InChI Key: DNLHLFNHQBSYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the empirical formula C11H15Cl2NO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” can be represented by the SMILES string Cl.Clc1ccccc1OC2CCNCC2 . The InChI key is OWOPJLHKPATCOS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a solid substance . Its molecular weight is 248.15 .

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard . It helps ensure the accuracy of analytical results during the drug development process, particularly in the validation of pharmacological activities and stability testing.

Analytical Chemistry

In analytical chemistry, 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is used for chromatography and mass spectrometry . These techniques are essential for identifying and quantifying the compound in various samples, which is crucial for quality control and regulatory compliance.

Biopharma Production

The compound plays a role in biopharmaceutical production, where it may be involved in the synthesis of active pharmaceutical ingredients (APIs) or as a catalyst in certain reactions . Its precise role would depend on the specific biopharma processes and the target molecules being synthesized.

Safety and Hazards

“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is classified as an Aquatic Acute 1, Eye Irritant 2, and Skin Irritant 2 . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHLFNHQBSYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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